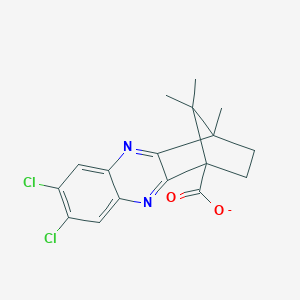

![molecular formula C24H25NO5 B385436 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one CAS No. 637751-93-0](/img/structure/B385436.png)

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

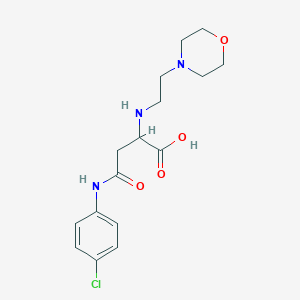

The compound contains several functional groups including a benzodioxin group, a hydroxy group, a chromenone group, and a piperidinyl group. These groups are common in many biologically active compounds .

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the cyclic benzodioxin and chromenone groups. The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The hydroxy group could act as a nucleophile in substitution reactions, and the chromenone group could undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. It is likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present .Applications De Recherche Scientifique

Antibacterial Agent

This compound has shown promising results as an antibacterial agent, particularly against Bacillus subtilis and Escherichia coli , with significant bacterial biofilm growth inhibition .

Enzyme Inhibition

It has been studied for its potential to inhibit enzymes such as cholinesterases and lipoxygenase , which are involved in various physiological processes and diseases .

Biological Activities

Chromanone derivatives, including this compound, exhibit a wide range of biological activities. They have been reported to have anticancer , antidiabetic , antioxidant , and anti-inflammatory properties, among others .

Cosmetic Applications

These derivatives are also used in cosmetic preparations for the care and improvement of skin and hair texture, treating skin-related defects like inflammation, allergies, or aiding the wound healing process .

Pharmaceutical Research

The chroman-4-one framework is a significant structural entity in medicinal chemistry, acting as a major building block for compounds with various pharmaceutical activities .

Cyclooxygenase-2 Inhibitors

Some chromen-4-one derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2, an enzyme that plays a role in inflammation and pain .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have shown inhibitory effects oncholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and inhibit their activity . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they regulate.

Result of Action

Given its potential inhibitory effects on cholinesterases and lipoxygenase, it could potentially alter neural signal transmission and inflammatory responses .

Propriétés

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-15-3-2-8-25(12-15)13-18-20(26)6-5-17-23(27)19(14-30-24(17)18)16-4-7-21-22(11-16)29-10-9-28-21/h4-7,11,14-15,26H,2-3,8-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAOHIRVBHJHCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

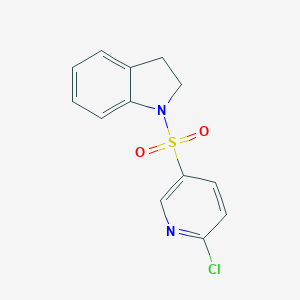

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)

![2-{4-[(6-Chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385374.png)

![1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B385376.png)